

(R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride molecular structure

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Compound of Interest

Compound Name: (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride

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An In-depth Technical Guide to the Molecular Structure of **(R)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride**

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and the control of stereochemistry are cornerstone principles for the design of novel therapeutics. **(R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride** is a quintessential example of a chiral building block that embodies these principles. Its structure, featuring a difluorinated phenyl ring and a specific stereocenter, makes it a valuable precursor for active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system (CNS) or serving as antiviral agents.^{[1][2]} The difluoro substitution pattern is not merely an arbitrary addition; it profoundly influences the compound's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.^[1]

This technical guide offers a comprehensive examination of the molecular structure of **(R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride**. It is intended for researchers, scientists, and drug development professionals, providing not only the structural details but also the causality behind the analytical methodologies used for its characterization and the rationale for its synthetic control.

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is critical for its application in research and development. The hydrochloride salt form of the amine enhances aqueous solubility and stability, making it more amenable for handling and formulation studies.^[1]

Property	Value	Source(s)
IUPAC Name	(1R)-1-(2,4-difluorophenyl)ethanamine;hydrochloride	[3]
CAS Number	791098-81-2	[3]
Molecular Formula	C ₈ H ₁₀ ClF ₂ N	[1][3]
Molecular Weight	193.62 g/mol	[1][3]
Canonical SMILES	<chem>CC(C1=C(C=C(C=C1)F)F)N.Cl</chem>	[1]
InChI Key	BWIGKZOWBCNPTI-NUBCRITNSA-N	[3]
Appearance	White to off-white solid	[4]
Purity	Typically ≥95%	[3]

Molecular Structure and Stereochemistry

The pharmacological activity of **(R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride** is intrinsically linked to its three-dimensional architecture. The structure can be deconstructed into three key components: the aromatic ring, the ethylamine side-chain, and the chiral center.

- **The 2,4-Difluorophenyl Ring:** The benzene ring is substituted with two fluorine atoms at positions 2 (ortho) and 4 (para) relative to the ethylamine group. This substitution pattern creates a unique electronic environment. The high electronegativity of fluorine acts as an electron-withdrawing group, which can modulate the pKa of the amine and influence non-covalent interactions (e.g., hydrogen bonding, dipole-dipole) with target receptors.^[1] This strategic fluorination is a well-established method in drug design to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.

- The Ethylamine Side-Chain: The primary amine group (-NH₂) is a key functional handle for subsequent synthetic transformations, such as amide bond formation or alkylation, allowing for its incorporation into larger, more complex molecules.[1] In its hydrochloride form, this group is protonated (-NH₃⁺), which is crucial for its solubility in polar solvents.
- The Chiral Center: The carbon atom to which the phenyl ring, the methyl group, the amino group, and a hydrogen atom are attached is a stereocenter. In this specific molecule, the configuration is designated as (R) according to the Cahn-Ingold-Prelog priority rules. The precise spatial arrangement of these groups is often critical for biological activity, as one enantiomer (the eutomer) may exhibit the desired therapeutic effect while the other (the distomer) could be inactive or even cause undesirable side effects.[5] Therefore, controlling this stereochemistry during synthesis is paramount.

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References

- 1. Buy 1-(2,4-Difluorophenyl)ethanamine hydrochloride | 276875-47-9 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. bocsci.com [bocsci.com]
- 4. (S)-1-(3,4-DIFLUOROPHENYL)ETHANAMINE-HCl | 1212972-48-9 [chemicalbook.com]
- 5. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
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